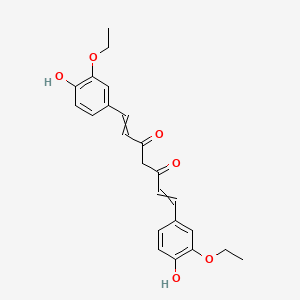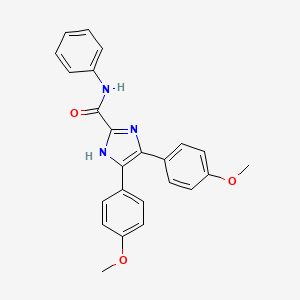
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide is a synthetic organic compound belonging to the class of phenylimidazoles These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide typically involves a multi-step process. One efficient method involves the condensation of 4,4’-dimethoxybenzil with an aromatic aldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, mild reaction conditions, shorter reaction times, and higher yields . The reaction mixture is irradiated in a microwave oven, and the product is obtained after cooling and recrystallization from ethanol.
Chemical Reactions Analysis
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, glacial acetic acid, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can yield corresponding nitro derivatives, while substitution reactions can introduce different functional groups onto the imidazole ring.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including analgesic, anti-inflammatory, and antibacterial properties . In medicine, it is being explored for its potential therapeutic applications, particularly in the development of new drugs. Additionally, it has industrial applications, such as in the production of organic materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It plays a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides. The compound can hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), but it has a higher affinity for cAMP . This regulation of cyclic nucleotides is crucial for various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole and 4,5-bis(4-chlorophenyl)-2-(2-pyridinyl)-1H-imidazole . These compounds share the phenylimidazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
CAS No. |
116223-93-9 |
|---|---|
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-19-12-8-16(9-13-19)21-22(17-10-14-20(30-2)15-11-17)27-23(26-21)24(28)25-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
SPCXRWJVRXXXHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)

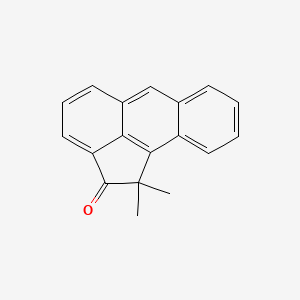
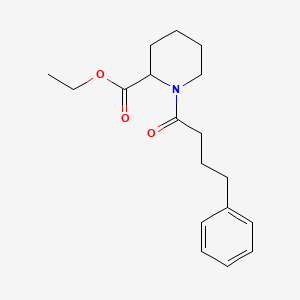
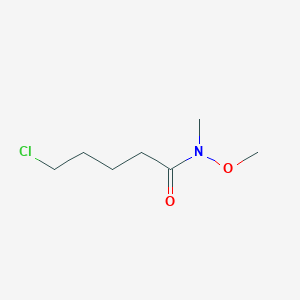
![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)
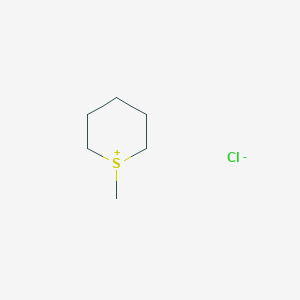

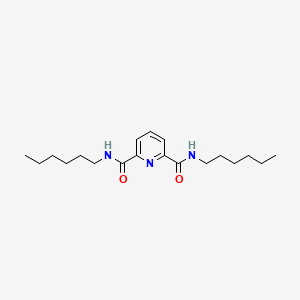

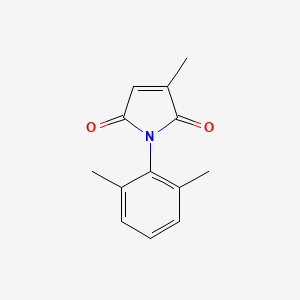
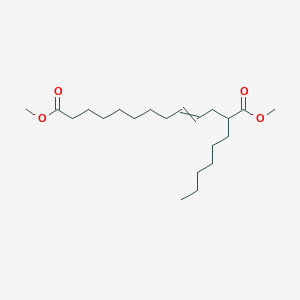
![2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289121.png)
